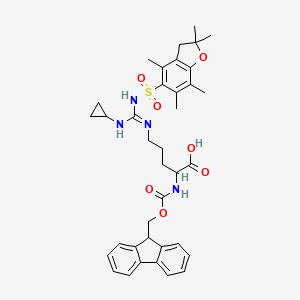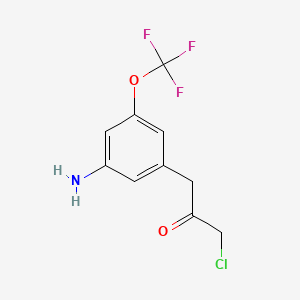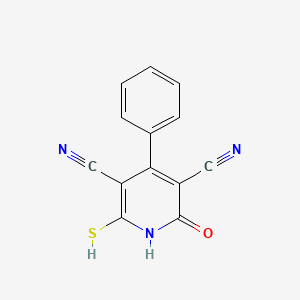
Fmoc-Arg(c-Pr,Pbf)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Arg(c-Pr,Pbf)-OH: is a derivative of arginine, an amino acid, protected by fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain. This compound is commonly used in peptide synthesis to protect the reactive groups of arginine during the assembly of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(c-Pr,Pbf)-OH typically involves the following steps:
Protection of the Arginine Side Chain: The guanidino group of arginine is protected using the Pbf group. This is achieved by reacting arginine with Pbf chloride in the presence of a base such as triethylamine.
N-Terminus Protection: The amino group at the N-terminus of arginine is protected using the Fmoc group. This is done by reacting the Pbf-protected arginine with Fmoc chloride in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Arg(c-Pr,Pbf)-OH: undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Pbf group is removed using strong acids like trifluoroacetic acid.
Coupling: Peptide coupling reagents such as HBTU, HATU, or DIC are used in the presence of a base like DIPEA.
Major Products Formed
Deprotected Arginine: Removal of the protecting groups yields free arginine.
Peptides: Coupling reactions result in the formation of peptides with arginine residues.
Aplicaciones Científicas De Investigación
Fmoc-Arg(c-Pr,Pbf)-OH: is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Biological Studies: Investigating the role of arginine in biological processes.
Drug Development: Designing peptide-based drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Fmoc-Arg(c-Pr,Pbf)-OH is primarily related to its role in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide assembly, ensuring the correct sequence and structure of the final peptide.
Comparación Con Compuestos Similares
Fmoc-Arg(c-Pr,Pbf)-OH: can be compared with other protected arginine derivatives such as:
Fmoc-Arg(Pmc)-OH: Uses the Pmc group for side chain protection.
Boc-Arg(Pbf)-OH: Uses the Boc group for N-terminus protection.
Uniqueness: : The combination of Fmoc and Pbf groups provides a balance of stability and ease of removal, making This compound a preferred choice in many peptide synthesis protocols.
Conclusion
This compound: is a valuable compound in the field of peptide synthesis, offering reliable protection for arginine residues. Its applications in scientific research and drug development highlight its importance in advancing our understanding of biological processes and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C37H44N4O7S |
|---|---|
Peso molecular |
688.8 g/mol |
Nombre IUPAC |
5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C37H44N4O7S/c1-21-22(2)33(23(3)29-19-37(4,5)48-32(21)29)49(45,46)41-35(39-24-16-17-24)38-18-10-15-31(34(42)43)40-36(44)47-20-30-27-13-8-6-11-25(27)26-12-7-9-14-28(26)30/h6-9,11-14,24,30-31H,10,15-20H2,1-5H3,(H,40,44)(H,42,43)(H2,38,39,41) |
Clave InChI |
IPIXYMSVJYUVNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6CC6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)






![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14066474.png)



